molecular formula C9H14N2O B15247457 (4-Ethyl-2-methoxyphenyl)hydrazine

(4-Ethyl-2-methoxyphenyl)hydrazine

Cat. No.: B15247457
M. Wt: 166.22 g/mol
InChI Key: BMXKWZAEXOEJPR-UHFFFAOYSA-N
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Description

(4-Ethyl-2-methoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a hydrazine (-NH-NH₂) group attached to a substituted phenyl ring bearing a 4-ethyl and 2-methoxy substituent. Hydrazines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic and redox-active nature . Substituents like methoxy (electron-donating) and ethyl (steric/electron-donating) groups influence reactivity, stability, and biological activity .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(4-ethyl-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C9H14N2O/c1-3-7-4-5-8(11-10)9(6-7)12-2/h4-6,11H,3,10H2,1-2H3

InChI Key

BMXKWZAEXOEJPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-methoxyphenyl)hydrazine typically involves the reaction of 4-ethyl-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction can be represented as follows:

4-Ethyl-2-methoxyaniline+Hydrazine hydrate(4-Ethyl-2-methoxyphenyl)hydrazine\text{4-Ethyl-2-methoxyaniline} + \text{Hydrazine hydrate} \rightarrow \text{(4-Ethyl-2-methoxyphenyl)hydrazine} 4-Ethyl-2-methoxyaniline+Hydrazine hydrate→(4-Ethyl-2-methoxyphenyl)hydrazine

Industrial Production Methods: Industrial production of (4-Ethyl-2-methoxyphenyl)hydrazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-2-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Azobenzenes

    Reduction: Amines

    Substitution: Substituted hydrazines

Scientific Research Applications

(4-Ethyl-2-methoxyphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Electronic Effects Stability/Fragmentation
(4-Ethyl-2-methoxyphenyl)hydrazine 4-Ethyl, 2-methoxy Electron-donating, steric Likely stable; methoxy reduces fragmentation
Phenylhydrazine Phenyl Neutral Prone to photolytic/radiolytic fragmentation (e.g., 2,4,6-trinitroaniline formation)
4-Nitrophenylhydrazine 4-Nitro Electron-withdrawing Enhanced reactivity with carbonyls
[2-(4-Fluorophenyl)ethyl]hydrazine 4-Fluoro, ethyl Electron-withdrawing (F), steric Altered coordination with metal ions

Key Insights :

  • Methoxy Groups : The 2-methoxy group in (4-Ethyl-2-methoxyphenyl)hydrazine likely stabilizes the compound via resonance and reduces fragmentation under electron impact compared to nitro-substituted analogs .
Table 2: Reaction Yields and Conditions
Compound Reaction Partner Conditions Yield/Outcome
Phenylhydrazine Ethyl acetoacetate Reflux in ethanol, 8 h 29.3% yield (pyridazinone)
4-Nitrophenylhydrazine Ninhydrin Aqueous medium, RT High yield (spiro compounds)
(4-Ethyl-2-methoxyphenyl)hydrazine* Aldehydes/Ketones Methanol, acetic acid Likely forms hydrazones

Key Insights :

  • Hydrazone Formation : Like phenylhydrazine, (4-Ethyl-2-methoxyphenyl)hydrazine is expected to form hydrazones with carbonyl compounds, but steric effects may reduce reaction rates compared to less hindered analogs .
  • Coordination Chemistry : Ethyl and methoxy substituents may enhance metal coordination in complexes, as seen in hydrazine-metal salt studies (e.g., Co, Ni sulfates) .
Table 3: Toxicity Profiles
Compound Carcinogenicity Metabolic Pathway Notable Risks
(4-Ethyl-2-methoxyphenyl)hydrazine* Not reported Likely CYP450-mediated Potential neurotoxicity
Agaricus bisporus hydrazines Carcinogenic (mice) Free radical generation DNA damage via N-hydroxylation
1,1-Dimethylhydrazine (UDMH) Highly toxic Hyperammonemia induction CNS toxicity, seizures

Key Insights :

  • Substituent Impact: The ethyl and methoxy groups may reduce carcinogenicity compared to unsubstituted hydrazines (e.g., hydrazine itself) or nitro derivatives, as electron-donating groups often deactivate pro-carcinogenic metabolites .
  • Occupational Hazards : While less volatile than UDMH or MMH, handling (4-Ethyl-2-methoxyphenyl)hydrazine requires precautions against inhalation and dermal exposure .

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